N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 476625-93-1
VCID: VC7099292
InChI: InChI=1S/C20H19N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-12H,1-2,13-14H2,(H,21,22,24)
SMILES: C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula: C20H19N3O3S2
Molecular Weight: 413.51

N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

CAS No.: 476625-93-1

Cat. No.: VC7099292

Molecular Formula: C20H19N3O3S2

Molecular Weight: 413.51

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide - 476625-93-1

Specification

CAS No. 476625-93-1
Molecular Formula C20H19N3O3S2
Molecular Weight 413.51
IUPAC Name N-(1,3-benzothiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C20H19N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-12H,1-2,13-14H2,(H,21,22,24)
Standard InChI Key USEJABQTHKGPBZ-UHFFFAOYSA-N
SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. For N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide, the synthesis involves the reaction of 6-aminobenzothiazole with 4-(N,N-diallylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine. The reaction mixture is purified using column chromatography to isolate the desired product.

Biological Activities

Compounds containing benzo[d]thiazole and sulfamoyl groups are often investigated for their biological activities, including antimicrobial and anticancer properties. While specific data on N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is limited, related compounds have shown promising antimicrobial activities. Further research is needed to confirm these activities through assays measuring cell viability and inhibition of bacterial growth.

Research Findings and Future Directions

Research into the efficacy and safety profiles of N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is crucial for advancing its application in therapeutic contexts. Interaction studies are essential to understand how this compound interacts with biological targets, which may include molecular docking studies to predict binding modes with receptors.

Comparison with Similar Compounds

Similar compounds, such as N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide, have been studied more extensively. These compounds exhibit antimicrobial properties and have molecular weights and formulas that can be used as references for understanding the potential properties of N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide .

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